2-Methyl-3-phenylthiomorpholine
Overview
Description
2-Methyl-3-phenylthiomorpholine is a chemical compound with the CAS Number: 1315365-43-5 . It has a molecular weight of 193.31 . It is typically in an oil form .
Molecular Structure Analysis
The IUPAC name for 2-Methyl-3-phenylthiomorpholine is 2-methyl-3-phenylthiomorpholine . The InChI Code is 1S/C11H15NS/c1-9-11(12-7-8-13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 . The InChI key is YLKRSWDSQCVVGY-UHFFFAOYSA-N .Scientific Research Applications
Monoamine Oxidase Inhibitors
2-Arylthiomorpholine derivatives, which include compounds like 2-Methyl-3-phenylthiomorpholine, have been studied for their potential as monoamine oxidase B (MAO-B) inhibitors. Research has found that making the phenylethylamine scaffold rigid, as seen in these compounds, increases MAO-B inhibitory activity. This could have implications in treating diseases like Parkinson's disease and depression where MAO-B inhibitors are relevant (Lühr et al., 2010).
Histochemical Techniques
2-Methyl-3-phenylthiomorpholine and related compounds have been utilized in histochemical techniques for demonstrating tissue oxidase activity. These compounds, belonging to a class of methylene compounds, are useful new reagents for studying tissue oxidase (Burstone, 1959).
Redox Condensation Reactions
These compounds have also been used in redox condensation reactions involving o-halonitrobenzenes, acetophenones, and elemental sulfur. Such reactions are notable for their efficiency and potential in creating pharmacologically relevant derivatives (Nguyen et al., 2015).
Safety And Hazards
The safety information for 2-Methyl-3-phenylthiomorpholine includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
2-methyl-3-phenylthiomorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c1-9-11(12-7-8-13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKRSWDSQCVVGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCS1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenylthiomorpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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